Cas no 147143-56-4 (2-(cyclohexyloxy)pyridin-3-amine)

2-(Cyclohexyloxy)pyridin-3-amine is a versatile intermediate in organic synthesis, characterized by its pyridine core functionalized with a cyclohexyloxy group at the 2-position and an amine at the 3-position. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to serve as a building block for more complex heterocyclic structures. Its cyclohexyloxy moiety enhances lipophilicity, potentially improving bioavailability in drug development. The amine group offers a reactive site for further derivatization, enabling the synthesis of diverse derivatives. The compound’s stability and well-defined reactivity profile make it a reliable choice for applications in medicinal chemistry and material science.
2-(cyclohexyloxy)pyridin-3-amine structure
147143-56-4 structure
Product Name:2-(cyclohexyloxy)pyridin-3-amine
CAS No:147143-56-4
MF:C11H16N2O
MW:192.257542610168
MDL:MFCD09730059
CID:3770007
PubChem ID:16783349
Update Time:2025-10-13

2-(cyclohexyloxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine, 2-(cyclohexyloxy)-
    • 2-(cyclohexyloxy)pyridin-3-amine
    • 3-AMINO-2-(CYCLOHEXYLOXY)PYRIDINE
    • 2-cyclohexyloxypyridin-3-amine
    • AKOS000139052
    • CS-0271644
    • EN300-265475
    • F1907-0374
    • 147143-56-4
    • SCHEMBL9574598
    • 2-(Cyclohexyloxy)-3-pyridinamine
    • DB-148496
    • TS-02727
    • MDL: MFCD09730059
    • Inchi: 1S/C11H16N2O/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2
    • InChI Key: XQNDUQYCYFNVSQ-UHFFFAOYSA-N
    • SMILES: C1(OC2CCCCC2)=NC=CC=C1N

Computed Properties

  • Exact Mass: 192.126263138Da
  • Monoisotopic Mass: 192.126263138Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 48.1Ų

2-(cyclohexyloxy)pyridin-3-amine Pricemore >>

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